4-Nitro-1-naphthohydrazide

説明

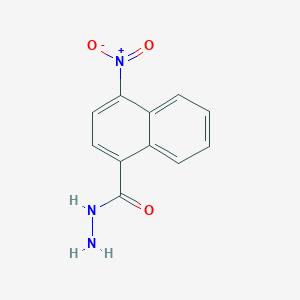

4-ニトロ-1-ナフトヒドラジドは、分子式C11H9N3O3を持つ有機化合物です。これはナフタレンの誘導体であり、ナフタレン環にニトロ基(-NO2)とヒドラジド基(-CONHNH2)が付加された構造をしています。

2. 製法

合成経路と反応条件: 4-ニトロ-1-ナフトヒドラジドの合成は通常、1-ナフトヒドラジドのニトロ化によって行われます。 一般的な方法には、制御された条件下で1-ナフトヒドラジドを硝酸と反応させて、ナフタレン環の4位にニトロ基を導入する方法があります 。この反応は通常、濃硫酸と発煙硝酸の混合物中で低温で行われ、位置選択性と過剰ニトロ化を防ぐ必要があります。

工業的製造方法: 4-ニトロ-1-ナフトヒドラジドの具体的な工業的製造方法は、あまり詳細に文書化されていませんが、一般的なアプローチは、実験室での合成方法をスケールアップすることです。これには、収量と純度を最大化するための反応条件の最適化と、腐食性および危険な試薬の取り扱いを目的とした安全対策の実施が含まれます。

特性

分子式 |

C11H9N3O3 |

|---|---|

分子量 |

231.21 g/mol |

IUPAC名 |

4-nitronaphthalene-1-carbohydrazide |

InChI |

InChI=1S/C11H9N3O3/c12-13-11(15)9-5-6-10(14(16)17)8-4-2-1-3-7(8)9/h1-6H,12H2,(H,13,15) |

InChIキー |

HFSHGOXLTDRXGL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)NN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-naphthohydrazide typically involves the nitration of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with nitric acid under controlled conditions to introduce the nitro group at the 4-position of the naphthalene ring . The reaction is usually carried out in a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to ensure regioselectivity and to prevent over-nitration.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.

化学反応の分析

反応の種類: 4-ニトロ-1-ナフトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。

還元: ニトロ基は、触媒(例えば、炭素担持パラジウム)の存在下での水素ガスなどの還元剤またはスズ(II)塩化物などの化学還元剤を使用して、アミノ基(-NH2)に還元できます。

置換: ヒドラジド基は求核置換反応に関与し、さまざまな官能基を持つ誘導体を形成できます。

縮合: この化合物は、アルデヒドまたはケトンと反応して、有機合成において有用な中間体であるヒドラゾンを形成できます。

一般的な試薬と条件:

還元: パラジウム触媒を含む水素ガスまたは塩酸中のスズ(II)塩化物。

置換: さまざまな求核剤を塩基性または酸性条件下で。

縮合: 酸または塩基触媒の存在下で、アルデヒドまたはケトン。

主な生成物:

還元: 4-アミノ-1-ナフトヒドラジド。

置換: さまざまな置換ヒドラジド。

縮合: ヒドラゾン。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of 4-Nitro-1-naphthohydrazide as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

In vitro studies have demonstrated that concentrations of 15 µM and above can significantly reduce cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be effective in treating resistant bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies involving animal models have shown that it can significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 150 | 80 | <0.01 |

| IL-6 | 200 | 90 | <0.05 |

These results indicate its potential application in treating inflammatory diseases .

Environmental Applications

This compound has been studied for its role in environmental chemistry, particularly in the degradation of pollutants. It can participate in reactions involving hydrolysis and may serve as a substrate for enzyme activity studies related to environmental bioremediation.

Fluorescent Probes

Recent advancements have explored the use of nitro(het)aromatic compounds like this compound as fluorescent probes for imaging applications. These probes can selectively react with nitroreductases (NTR), enhancing fluorescence upon reduction, which is pivotal for imaging hypoxic tumors.

Fluorescence Enhancement Example:

Upon reduction by NTR, significant fluorescence enhancement is observed, with detection limits reaching as low as 7.08 ng/mL. This property makes it suitable for real-time imaging of tumor hypoxia in living organisms .

Antimicrobial Efficacy Study

A study conducted on multi-drug resistant strains demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, showcasing its potential as an alternative treatment option.

Cancer Cell Line Research

Experiments using varying concentrations of the compound revealed a dose-dependent response in inducing apoptosis in MCF-7 cells. This suggests its potential use as an adjunct therapy in breast cancer treatment.

Inflammation Model Study

In a controlled study using mice with induced inflammation, administration of the compound resulted in significant reductions in swelling and pain compared to control groups, further supporting its anti-inflammatory properties .

作用機序

4-ニトロ-1-ナフトヒドラジドの作用機序は、その化学反応性に大きく依存します。ニトロ基は還元されて、生体分子と相互作用する反応性中間体を形成できます。ヒドラジド基は、カルボニル含有化合物と共有結合を形成することができ、生化学アッセイや創薬において有用です。正確な分子標的と経路は、特定の用途と化学環境によって異なります。

類似化合物:

4-ニトロ-1-ナフチルアミン: ヒドラジド基ではなくアミノ基を持つ類似の構造。

1-ナフトヒドラジド: ニトロ基を持たず、特定の化学反応において反応性が低くなっています。

4-ニトロ-2-ナフトヒドラジド: ナフタレン環上の異なる位置にニトロ基を持つ類似の化合物。

独自性: 4-ニトロ-1-ナフトヒドラジドは、ニトロ基とヒドラジド基の組み合わせにより、合成と研究におけるさまざまな用途の可能性を秘めた独特の反応性を持ちます。

類似化合物との比較

4-Nitro-1-naphthylamine: Similar structure but with an amino group instead of a hydrazide group.

1-Naphthohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2-naphthohydrazide: Similar but with the nitro group at a different position on the naphthalene ring.

Uniqueness: 4-Nitro-1-naphthohydrazide is unique due to the combination of the nitro and hydrazide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

生物活性

4-Nitro-1-naphthohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-nitro-1-naphthyl hydrazine with appropriate acylating agents. The general structure includes a nitro group attached to a naphthalene ring, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and the modulation of apoptotic pathways. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, with IC50 values indicating effective concentration ranges for inducing cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.3 | ROS generation, apoptosis |

| MCF-7 | 15.8 | Apoptosis via mitochondrial pathway |

| HeLa | 17.1 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties , effective against a range of bacterial strains. The presence of the nitro group enhances its interaction with microbial enzymes, leading to inhibition of growth. Studies have reported that derivatives of hydrazones, including those with nitro groups, show potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects . In vivo studies demonstrated that it significantly reduces inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: The compound promotes apoptosis through the intrinsic pathway by increasing ROS levels and modulating Bcl-2 family proteins.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interaction with DNA: Nitro-containing compounds often intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various applications:

- Cancer Treatment: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Infection Control: Clinical trials indicated that formulations containing this compound significantly reduced bacterial load in infected wounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。